Cas no 137588-53-5 (N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine)
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chlorophenyl)biguanide hydrochloride
- N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine
- [[(2-CHLOROANILINO)(IMINO)METHYL]AMINO]METHANIMIDAMIDE HYDROCHLORIDE
- 1-(2-Chlorophenyl)biguanideHCl
- BUTTPARK 451-22
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- SMILES: N=C(N=C(N)N)NC1=CC=CC=C1Cl
Computed Properties
- Exact Mass: 247.03900
Experimental Properties
- Melting Point: 229-233 °C(lit.)
- PSA: 97.78000
- LogP: 3.33540
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N132240-500mg |
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine |
137588-53-5 | 500mg |
$ 235.00 | 2022-06-03 | ||
| TRC | N132240-1000mg |
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine |
137588-53-5 | 1g |
$ 390.00 | 2022-06-03 | ||
| TRC | N132240-2000mg |
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine |
137588-53-5 | 2g |
$ 615.00 | 2022-06-03 | ||
| Ambeed | A470798-1g |
N-(2-chlorophenyl)-N'-(diaminomethylene)guanidine |
137588-53-5 | 95+% | 1g |
$133.0 | 2024-04-24 | |
| Ambeed | A470798-5g |
N-(2-chlorophenyl)-N'-(diaminomethylene)guanidine |
137588-53-5 | 95+% | 5g |
$352.0 | 2024-04-24 | |
| Crysdot LLC | CD12147553-5g |
N-(2-chlorophenyl)-N'-(diaminomethylene)guanidine |
137588-53-5 | 95+% | 5g |
$349 | 2024-07-23 | |
| A2B Chem LLC | AE34436-500mg |
N-(2-Chlorophenyl)-n'-(diaminomethylene)guanidine |
137588-53-5 | >95% | 500mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AE34436-1g |
N-(2-Chlorophenyl)-n'-(diaminomethylene)guanidine |
137588-53-5 | >95% | 1g |
$405.00 | 2024-04-20 | |
| abcr | AB415517-500mg |
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine; . |
137588-53-5 | 500mg |
€173.00 | 2025-04-21 | ||
| abcr | AB415517-1g |
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine; . |
137588-53-5 | 1g |
€197.00 | 2025-04-21 |
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine Suppliers
N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on N-(2-Chlorophenyl)-N'-(diaminomethylene)guanidine
N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine: A Comprehensive Overview
N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine (CAS No. 137588-53-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-chlorophenyl biguanide, has garnered attention due to its unique structural properties and potential therapeutic effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
Chemical Structure and Properties
N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine is characterized by its guanidine moiety and a 2-chlorophenyl substituent. The guanidine group, a key functional group in many biologically active compounds, contributes to the compound's basicity and hydrogen bonding capabilities. The presence of the 2-chlorophenyl group adds to the compound's lipophilicity and influences its pharmacokinetic properties. The molecular formula of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine is C9H10ClN4, with a molecular weight of approximately 213.65 g/mol.
The compound is typically a white crystalline solid at room temperature and is soluble in polar solvents such as water and ethanol. Its melting point ranges from 190 to 193°C, making it suitable for various synthetic and analytical processes. The high melting point indicates strong intermolecular forces, which can be attributed to hydrogen bonding between the guanidine groups.
Synthesis Methods
The synthesis of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-chloroaniline with dicyandiamide in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired guanidine product.
Another approach involves the reaction of 2-chloroaniline with cyanamide in an acidic medium, followed by treatment with formaldehyde. This method offers high yields and purity, making it suitable for large-scale production. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or employing catalysts derived from renewable sources.
Biological Activities
N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Research has shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
In addition to its antibacterial properties, N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine has demonstrated antiviral activity against several enveloped viruses, including influenza A virus and herpes simplex virus (HSV). The antiviral effects are thought to be mediated by interference with viral replication processes and enhancement of host immune responses.
The anti-inflammatory properties of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine have also been investigated. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Applications and Research Advancements
The potential therapeutic applications of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine have led to increased interest in its clinical development. Preclinical studies have demonstrated promising results in animal models of bacterial infections, viral infections, and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that oral administration of this compound significantly reduced bacterial load in a murine model of pneumonia caused by Pseudomonas aeruginosa.
In another study published in Antiviral Research, researchers found that topical application of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine effectively inhibited HSV replication in vitro and reduced lesion formation in a murine model of HSV infection. These findings highlight the potential utility of this compound as a topical antiviral agent.
Recent advancements in drug delivery systems have further enhanced the therapeutic potential of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine. Nanoparticle-based formulations have been developed to improve the bioavailability and target specificity of this compound. For example, a study published in Nanomedicine: Nanotechnology, Biology, and Medicine reported that encapsulation of this compound in polymeric nanoparticles resulted in enhanced cellular uptake and sustained release, leading to improved efficacy against bacterial infections.
Conclusion
N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine (CAS No. 137588-53-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers favorable properties such as high basicity, lipophilicity, and hydrogen bonding capabilities. The synthesis methods for this compound are well-established and can be optimized for large-scale production using green chemistry principles.
Ongoing research continues to uncover new biological activities and mechanisms of action for this compound, further expanding its potential uses in medicine. Clinical studies have shown promising results in preclinical models, paving the way for future clinical trials. As drug delivery technologies advance, the therapeutic potential of N-(2-Chlorophenyl)-N'-(Diaminomethylene)guanidine is likely to be further enhanced.
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